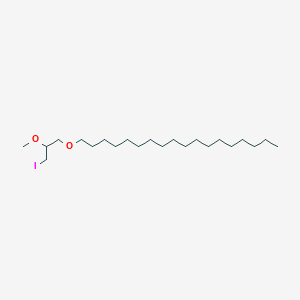
1-(3-Iodo-2-methoxypropoxy)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, thiols.
Bases: Potassium carbonate, sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.
1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.
1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.
Uniqueness
1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
90339-13-2 |
|---|---|
Molecular Formula |
C22H45IO2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(3-iodo-2-methoxypropoxy)octadecane |
InChI |
InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3 |
InChI Key |
YXNMCCHJQIEBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















